molecular formula C8H6BrF3O B1590227 (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS No. 80418-13-9

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Cat. No. B1590227
CAS RN: 80418-13-9
M. Wt: 255.03 g/mol
InChI Key: PHWPRSZULISLMK-ZETCQYMHSA-N
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Description

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C9H6BrFO . It belongs to the class of organic compounds known as L-cysteine-S-conjugates . These compounds contain L-cysteine where the thio-group is conjugated. The compound is also known as Bromobenzene or 4-Bromoamphetamine .

Scientific Research Applications

Kinetics of Oxidation Reactions

The oxidation of secondary alcohols, including derivatives similar to (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI) under basic conditions has been studied. The reactions yield ketones with almost quantitative yields, highlighting the role of such compounds in oxidation reactions and providing insights into reaction mechanisms and kinetics (Norcross et al., 1997).

Chemoenzymatic Synthesis

In the chemoenzymatic synthesis of precursors for pharmaceutical compounds, (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is used in the synthesis of enantiomerically pure alcohols. The study showcases the use of stereocomplementary alcohol dehydrogenases for the bioreduction of 1‐aryl‐2,2,2‐trifluoroethanones, emphasizing the compound's utility in enantioselective synthesis (González-Martínez et al., 2019).

Development of Thermotropic Dendrimers

The compound plays a role in the synthesis and characterization of thermotropic dendrimers, serving as a monomer in creating dendrimeric polymers with specific thermal and optical properties (Percec et al., 1994).

Novel Nanohybrid Biocatalysts

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol has applications in the development of nanohybrid materials for the kinetic resolution of secondary alcohols. This involves creating robust biocatalysts for synthesizing enantiomerically pure chiral drugs and other bioactive substances, showcasing the material's role in enhancing the efficiency of biocatalytic processes (Galvão et al., 2018).

Liquid Crystalline Dendrimeric Polymer

Research on the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers also highlights the utility of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol in materials science. These polymers have potential applications in displays and optical devices due to their specific thermal and optical properties (Percec & Kawasumi, 1992).

properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPRSZULISLMK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505335
Record name (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

CAS RN

80418-13-9
Record name (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R de Oliveira Lopes, AS de Miranda, B Reichart… - Journal of Molecular …, 2014 - Elsevier
The development of chemo-enzymatic reaction under continuous flow conditions is an emerging area where biotechnology and organic chemistry can joint efforts in order to develop …
Number of citations: 26 www.sciencedirect.com
SV Slungård, TA Krakeli, THK Thvedt, E Fuglseth… - Tetrahedron, 2011 - Elsevier
The effects of both steric and electronic properties of ketones on the selectivity in asymmetric transfer hydrogenation have been studied with aryl alkyl/fluoroalkyl ketones using four …
Number of citations: 40 www.sciencedirect.com

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